3-Deazaneplanocin A hydrochloride

SAH hydrolase Epigenetics Inhibitor potency

Researchers seeking global H3K27me3 reduction often face inconsistent results with selective EZH2 catalytic inhibitors. 3-Deazaneplanocin A hydrochloride (DZNep) solves this via its unique dual mechanism-competitive SAH hydrolase inhibition (Ki=50 pM) that depletes the entire PRC2 complex, not just EZH2 activity. - Induces robust H3K27me3 loss & tumor suppressor reactivation in AML, breast cancer, and NSCLC models. - Validated in vivo: 4 mg/kg i.p. twice weekly in H1975 xenografts; synergizes with HDAC inhibitors. - Broad antiviral activity (VSV, vaccinia, parainfluenza, reovirus, rotavirus) with superior selectivity over neplanocin A. - Supplied as ≥98% pure crystalline solid; ambient shipping; long-term storage at -20°C.

Molecular Formula C12H15ClN4O3
Molecular Weight 298.72 g/mol
CAS No. 120964-45-6
Cat. No. B1662840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazaneplanocin A hydrochloride
CAS120964-45-6
Synonyms(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol; hydrochloride
Molecular FormulaC12H15ClN4O3
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
InChIInChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1
InChIKeyUNSKMHKAFPRFTI-FDKLLANESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

3-Deazaneplanocin A Hydrochloride: Compound Overview


3-Deazaneplanocin A (DZNep) hydrochloride (CAS 120964-45-6) is a cyclopentenyl analog of 3-deazaadenosine, functioning as a competitive inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase with a reported Ki of 50 pM in cell-free assays . This inhibition indirectly depletes the histone methyltransferase EZH2 and reduces trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark [1]. The compound is widely utilized in epigenetic and oncology research, with applications spanning AML cell lines, breast cancer models, and pluripotent stem cell reprogramming [2].

SAH hydrolase inhibition research tool
Epigenetic histone methylation studies
Oncology and stem cell model research

Why DZNep Substitution Is Not Recommended


Substitution of 3-Deazaneplanocin A (DZNep) with structurally similar SAH hydrolase inhibitors or selective EZH2 catalytic inhibitors is not equivalent due to its unique dual mechanism and distinct pharmacological profile. Unlike selective EZH2 inhibitors such as GSK126 (Kiapp=0.5–3 nM) [1], DZNep acts indirectly via SAH hydrolase inhibition, leading to depletion of the entire PRC2 complex rather than solely inhibiting EZH2 catalytic activity. This results in different biological outcomes, including broader transcriptional reactivation [2]. Furthermore, among SAH hydrolase inhibitors, DZNep exhibits intermediate potency in breast cancer models (DZA > DZNep > Nep A) [3], highlighting that even within the same target class, biological efficacy cannot be assumed. The specific quantitative evidence provided in Section 3 validates these distinctions.

Mechanism Selective EZH2 inhibitors (e.g., GSK126) target catalytic domain; DZNep depletes PRC2 complex via SAH hydrolase inhibition—biological readouts may not transfer.
Class Rank SAH hydrolase inhibitor potency order DZA > DZNep > Nep A means within-class substitution may shift cellular response.

Quantitative Evidence for DZNep vs Analogs


SAH Hydrolase Potency: DZNep vs 3-Deazaaristeromycin

3-Deazaneplanocin A (DZNep) demonstrates a Ki of 0.05 nM (50 pM) for SAH hydrolase, making it more potent than 3-deazaaristeromycin . This quantitative difference in target engagement underscores the importance of selecting DZNep for studies requiring robust SAH hydrolase inhibition.

SAH Hydrolase Ki
Data to verify
Ki = 50 pM (DZNep)
Reported higher target engagement vs 3-deazaaristeromycin.
Cell-free assay; confirm in cellular context.
SAH hydrolase Epigenetics Inhibitor potency

Antiviral Selectivity: DZNep vs Neplanocin A

In a broad-spectrum antiviral study, 3-deazaneplanocin A (DZNep) exhibited greater selectivity than neplanocin A against vesicular stomatitis virus (VSV) and rotavirus [1]. This improved selectivity profile is critical for minimizing cytotoxicity in antiviral assays.

Antiviral Selectivity
Head-to-head
DZNep > neplanocin A vs VSV, rotavirus
Reported selectivity profile supports antiviral screening with reduced cytotoxicity context.
Cell culture panel; source: De Clercq et al.
Antiviral SAH hydrolase Selectivity

Breast Cancer Cell Potency: DZNep vs DZA and Nep A

In breast cancer cell lines (MCF7, MDA-MB-231, SKBr3), the potency of SAH hydrolase inhibitors followed the order DZA > DZNep > Nep A [1]. This positions DZNep as an intermediate-potency tool compound, suitable for studies where maximal inhibition (DZA) or minimal inhibition (Nep A) is not desired.

Breast Cancer Cell Potency
Head-to-head
DZA > DZNep > Nep A
Intermediate rank enables dose-response titration in breast cancer models.
MCF7, MDA-MB-231, SKBr3 lines.
Breast cancer SAH hydrolase Potency

In Vivo Antitumor Efficacy in H1975 Xenograft

In a H1975 xenograft model, treatment with 4 mg/kg DZNep (i.p., twice weekly for 6 weeks) resulted in significant tumor growth inhibition compared to vehicle control (p < 0.01) [1]. This in vivo validation is essential for studies translating epigenetic therapy to preclinical models.

H1975 Xenograft TGI
Endpoint context
Tumor growth inhibition, p<0.01
Reported tumor growth inhibition vs vehicle in NSCLC model.
4 mg/kg i.p. twice weekly, 6 wks.
In vivo Xenograft EZH2 inhibition

Aqueous Solubility and Formulation

3-Deazaneplanocin A hydrochloride exhibits high solubility in both water and DMSO (60 mg/mL or 200.85 mM at 25°C) . This solubility profile simplifies preparation of stock solutions and facilitates in vivo dosing via aqueous formulations, unlike many less soluble EZH2 inhibitors.

Aqueous Solubility
Data to verify
60 mg/mL (H₂O, DMSO)
Reported solubility supports aqueous formulation workflows.
Class-level inference; verify lot solubility.
Solubility Formulation In vitro

Optimal Applications of DZNep


Broad Histone Methylation Inhibition

Ideal for experiments where global reduction of histone methylation (particularly H3K27me3) is desired, such as reactivation of silenced tumor suppressor genes [7]. The dual mechanism of SAH hydrolase inhibition and PRC2 complex depletion provides a broader epigenetic reset than selective EZH2 catalytic inhibitors .

In Vivo Xenograft Studies with DZNep

Validated for in vivo use in H1975 NSCLC xenograft models at 4 mg/kg (i.p., twice weekly) [7]. Also effective in combination with HDAC inhibitors (e.g., SAHA, panobinostat) or chemotherapeutics (e.g., cisplatin) for enhanced antitumor activity .

Antiviral Research Against SAH Hydrolase-Dependent Viruses

Demonstrated efficacy against vesicular stomatitis virus (VSV), vaccinia virus, parainfluenza virus, reovirus, and rotavirus with selectivity superior to neplanocin A [7]. Suitable for antiviral mechanism studies involving viral mRNA cap methylation .

Stem Cell Reprogramming & Differentiation

Enhances Oct4 expression in chemically induced pluripotent stem cells (CiPSCs) when combined with valproic acid, CHIR99021, and other small molecules [7]. Also induces differentiation in AML cell lines (e.g., HL-60 to CD11b+ cells) .

Application
Selection Property
Validation Focus
Histone methylation research
SAH hydrolase-mediated epigenetic modulation
H3K27me3 reduction endpoints
Xenograft tumor model studies
Epigenetic modulation in NSCLC models
Tumor growth inhibition endpoints
Antiviral mechanism studies
Selectivity profile for RNA virus models
Antiviral selectivity & cytotoxicity endpoints
Stem cell reprogramming & differentiation
Oct4 expression & differentiation modulation
Pluripotency marker & differentiation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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